An In-depth Technical Guide to the Biophysical Characteristics of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine
An In-depth Technical Guide to the Biophysical Characteristics of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC), a short-chain saturated phospholipid, serves as a valuable tool in membrane biophysics and drug delivery research. Its unique properties, including its ability to form micelles and its behavior at interfaces, make it an important subject of study. This guide provides a comprehensive overview of the core biophysical characteristics of DOPC, detailed experimental protocols for their determination, and an exploration of its potential role in cellular signaling.
Core Biophysical Properties
The biophysical behavior of 1,2-dioctanoyl-sn-glycero-3-phosphocholine is dictated by its molecular structure, featuring two eight-carbon acyl chains. This relatively short chain length significantly influences its aggregation properties and phase behavior in aqueous environments.
Quantitative Data Summary
The key quantitative biophysical parameters for 1,2-dioctanoyl-sn-glycero-3-phosphocholine are summarized in the table below.
| Property | Value | Method of Determination |
| Molecular Weight | 509.61 g/mol | Mass Spectrometry |
| Critical Micelle Concentration (CMC) | 0.27 mM | Fluorescence Spectroscopy |
| Phase Transition Temperature (Tm) | Not readily available in literature (estimated to be well below 0°C) | Differential Scanning Calorimetry (DSC) |
Note on Phase Transition Temperature (Tm): An experimentally determined phase transition temperature for 1,2-dioctanoyl-sn-glycero-3-phosphocholine is not readily found in the scientific literature. This is likely due to its very low Tm, a consequence of its short acyl chains, which makes its measurement by standard techniques challenging. For comparison, the closely related 1,2-didecanoyl-sn-glycero-3-phosphocholine (C10:0) has an estimated Tm of approximately -18°C. Given that shorter acyl chain length corresponds to a lower phase transition temperature, the Tm of DOPC (C8:0) is expected to be even lower.
Aggregation Behavior
Below its Critical Micelle Concentration (CMC), 1,2-dioctanoyl-sn-glycero-3-phosphocholine exists predominantly as monomers in aqueous solution. As the concentration increases and surpasses the CMC of 0.27 mM, the molecules self-assemble into micelles to minimize the unfavorable interactions between their hydrophobic acyl chains and water. These micelles are dynamic structures with a hydrophobic core composed of the octanoyl chains and a hydrophilic shell formed by the phosphocholine headgroups.
Potential Role in Cellular Signaling
While 1,2-dioctanoyl-sn-glycero-3-phosphocholine itself is not typically considered a primary signaling molecule, its metabolic derivative, 1,2-dioctanoyl-sn-glycerol (DiC8), has been shown to be biologically active. DiC8 can stimulate neutrophils, a type of white blood cell, to produce superoxide, a key component of the inflammatory response. Interestingly, this stimulation can occur through a pathway that may not involve the phosphorylation of the 47-kDa protein, a hallmark of the classical protein kinase C (PKC) activation pathway[1]. This suggests the existence of an alternative signaling cascade initiated by this short-chain diacylglycerol.
DiC8-Mediated Neutrophil Activation Pathway
Caption: Proposed signaling pathway of DiC8 in neutrophils.
Experimental Protocols
Detailed methodologies for the determination of key biophysical parameters of 1,2-dioctanoyl-sn-glycero-3-phosphocholine are provided below.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or pyrene, whose fluorescence properties change upon partitioning into the hydrophobic core of micelles.
Materials:
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1,2-Dioctanoyl-sn-glycero-3-phosphocholine
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Fluorescent probe (e.g., DPH in THF or pyrene in acetone)
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Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)
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Fluorometer
Procedure:
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Stock Solution Preparation: Prepare a concentrated stock solution of 1,2-dioctanoyl-sn-glycero-3-phosphocholine in the desired buffer.
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Serial Dilutions: Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 0.01 mM to 10 mM).
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Probe Addition: To each dilution, add a small, constant amount of the fluorescent probe stock solution. The final probe concentration should be low enough to not significantly perturb the system.
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Incubation: Gently mix and allow the solutions to equilibrate for a set period.
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Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. For DPH, an excitation wavelength of 358 nm and an emission wavelength of 430 nm can be used.
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Data Analysis: Plot the fluorescence intensity as a function of the lipid concentration. The CMC is determined as the concentration at the intersection of the two linear regions of the plot, representing the pre-micellar and post-micellar states.
Characterization of Micelle Size by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.
Materials:
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A solution of 1,2-dioctanoyl-sn-glycero-3-phosphocholine at a concentration above its CMC.
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Dynamic Light Scattering instrument.
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Appropriate cuvettes.
Procedure:
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Sample Preparation: Prepare a solution of the lipid in the desired buffer at a concentration significantly above the CMC to ensure the presence of micelles. Filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove any dust or large aggregates.
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Instrument Setup: Set the DLS instrument parameters, including temperature and the viscosity and refractive index of the solvent.
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Measurement: Place the cuvette containing the sample into the instrument and allow it to equilibrate to the set temperature. Perform the DLS measurement, which involves illuminating the sample with a laser and analyzing the fluctuations in the scattered light intensity.
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Data Analysis: The instrument's software will analyze the correlation function of the scattered light to determine the diffusion coefficient of the micelles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the micelles. The output will typically be a size distribution plot.
Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of phase transitions.
Materials:
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1,2-Dioctanoyl-sn-glycero-3-phosphocholine
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Hydration buffer
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Differential Scanning Calorimeter
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DSC pans (hermetically sealed)
Procedure:
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Sample Preparation:
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Dissolve a known amount of the lipid in an organic solvent (e.g., chloroform).
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Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
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Dry the film under vacuum to remove residual solvent.
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Hydrate the lipid film with the desired buffer by vortexing above the expected Tm to form multilamellar vesicles (MLVs).
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DSC Analysis:
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Accurately weigh a portion of the lipid dispersion into a DSC sample pan and seal it.
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Prepare a reference pan containing the same amount of buffer.
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Place the sample and reference pans in the DSC instrument.
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Equilibrate the system at a temperature well below the expected Tm.
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Scan the temperature at a constant rate (e.g., 1-5 °C/min).
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Data Analysis:
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The output is a thermogram showing heat flow as a function of temperature.
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The phase transition will appear as an endothermic peak. The Tm is the temperature at the peak maximum.
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Experimental Workflow Diagram
Caption: General workflow for biophysical characterization.
Conclusion
1,2-Dioctanoyl-sn-glycero-3-phosphocholine is a versatile short-chain phospholipid with well-defined biophysical properties that make it a valuable tool for in vitro studies of membrane structure and function, as well as for the development of lipid-based drug delivery systems. Its defined critical micelle concentration and the biological activity of its metabolites provide a rich area for further investigation. The experimental protocols detailed in this guide offer a robust framework for the characterization of this and other similar lipids.
